Pseudoceratine A
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Overview
Description
Pseudoceratine A is a marine natural product derived from the sponge Pseudoceratina purpurea. This compound has garnered significant interest due to its unique chemical structure and potent biological activities, including antibacterial, antifungal, and anti-malarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pseudoceratine A involves several steps, starting from readily available precursors. The key steps include bromination, coupling reactions, and cyclization. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound is still in the research phase, with efforts focused on optimizing the synthetic routes for scalability. The primary challenge lies in the complex structure of the compound, which requires precise control over reaction conditions to avoid side reactions and ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Pseudoceratine A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bromine, hydrogen peroxide, and lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions typically yield hydroxylated derivatives, while reduction reactions produce deoxygenated compounds .
Scientific Research Applications
Pseudoceratine A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying marine natural products and their synthetic analogs.
Biology: Investigated for its role in marine ecosystems and its interactions with other marine organisms.
Medicine: Explored for its potential as an antibacterial, antifungal, and anti-malarial agent. .
Mechanism of Action
The mechanism of action of Pseudoceratine A involves its interaction with cellular membranes and enzymes. It is believed to disrupt membrane integrity and inhibit key enzymes involved in cellular processes, leading to cell death. The molecular targets include bacterial cell wall synthesis enzymes and fungal ergosterol synthesis pathways .
Comparison with Similar Compounds
Pseudoceratine A is unique due to its dibrominated pyrrole structure, which is not commonly found in other marine natural products. Similar compounds include:
Pseudoceratidine: Another bromotyrosine derivative from the same sponge, known for its antibacterial and antifungal activities.
Ceratinadine B: A compound with a similar bromotyrosine structure but different biological activities.
These compounds share structural similarities but differ in their specific biological activities and mechanisms of action, highlighting the unique properties of this compound .
Properties
CAS No. |
172723-35-2 |
---|---|
Molecular Formula |
C15H17Br2N5O4 |
Molecular Weight |
491.13 g/mol |
IUPAC Name |
(5R,6S)-N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C15H17Br2N5O4/c1-25-11-8(16)4-15(12(23)10(11)17)5-9(22-26-15)13(24)19-3-2-7-6-20-14(18)21-7/h4,6,12,23H,2-3,5H2,1H3,(H,19,24)(H3,18,20,21)/t12-,15+/m1/s1 |
InChI Key |
NBOVGEUANNHLCZ-DOMZBBRYSA-N |
Isomeric SMILES |
COC1=C([C@H]([C@@]2(CC(=NO2)C(=O)NCCC3=CN=C(N3)N)C=C1Br)O)Br |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCC3=CN=C(N3)N)C=C1Br)O)Br |
Origin of Product |
United States |
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